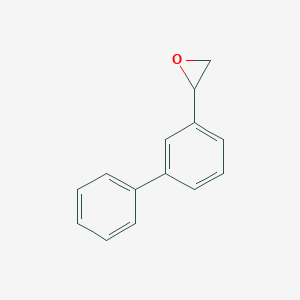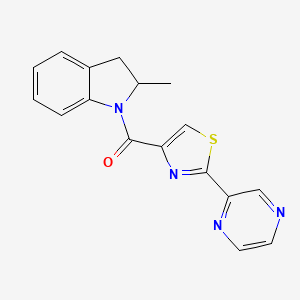
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, MITM.
Aplicaciones Científicas De Investigación
Potential Anticancer and Antimicrobial Applications
- Research has shown that compounds containing pyrazole, thiazole, and methanone groups have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest that subtle modifications in the molecular structure can significantly affect biological activity, potentially leading to new therapeutic agents for treating various cancers and infections (Jilloju et al., 2021).
Synthesis and Characterization
- The synthesis and characterization of novel compounds with a core structure similar to "(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone" have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, laying the groundwork for understanding the chemical behavior and potential applications of these molecules (S. Bawa et al., 2010).
Antitubercular and Antifungal Activity
- Some derivatives of compounds containing thiazole and pyrazole moieties have shown promising antitubercular and antifungal activities, indicating potential for developing new antimicrobial agents. These studies highlight the importance of structural diversity in drug discovery and the potential of such compounds to address resistant strains of bacteria and fungi (Syed et al., 2013).
Molecular Docking Studies
- Molecular docking studies of compounds with structures related to "(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone" have provided insights into their potential binding mechanisms and interactions with biological targets. These studies are crucial for the rational design of drugs with improved efficacy and selectivity for specific targets, offering a pathway for the development of novel therapeutic agents (Katariya et al., 2021).
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-8-12-4-2-3-5-15(12)21(11)17(22)14-10-23-16(20-14)13-9-18-6-7-19-13/h2-7,9-11H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUDXSDYCUWLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
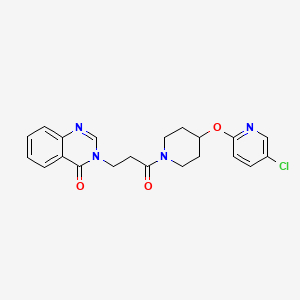
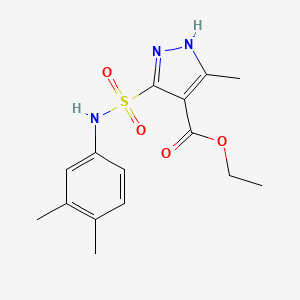
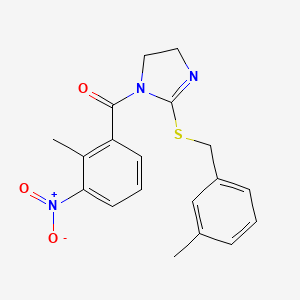
![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
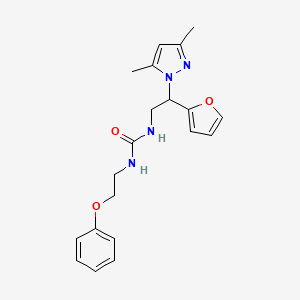
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
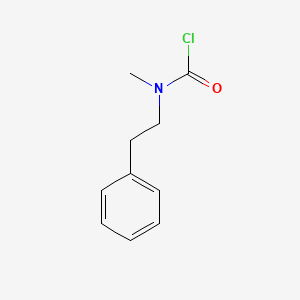
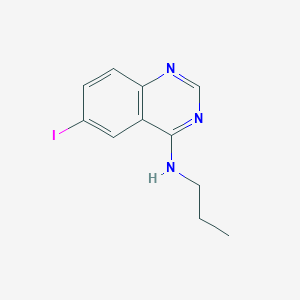
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)
